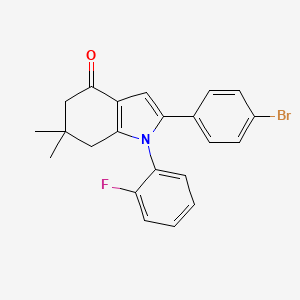
2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one” is a derivative of indole, which is a heterocyclic compound. The indole ring in this compound is substituted with bromophenyl and fluorophenyl groups at the 2nd and 1st positions respectively. It also has two methyl groups at the 6th position and a ketone functional group at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole derivative. The bromophenyl and fluorophenyl groups could potentially be introduced via electrophilic aromatic substitution reactions. The ketone group might be introduced through oxidation of a corresponding alcohol or alkene group .Molecular Structure Analysis
The presence of the bromophenyl and fluorophenyl groups suggests that this compound might exhibit interesting electronic properties, as halogens are known to be electron-withdrawing. The two methyl groups could add steric bulk to the molecule, potentially influencing its reactivity and interactions with other molecules .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms might make the phenyl rings more reactive towards nucleophilic aromatic substitution reactions. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors that could influence its properties include its size, shape, functional groups, and the presence of the bromine and fluorine atoms .科学的研究の応用
Synthesis and Characterization
2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one and related compounds have been synthesized and characterized in various studies, showcasing their potential for scientific research. These compounds are synthesized through multicomponent reactions and characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. Their structural properties, such as crystal structure and molecular interactions, have been analyzed to understand their chemical behavior and potential applications in material science and pharmaceuticals (Sapnakumari, Narayana, & Sarojini, 2014).
Molecular Structure Analysis
The detailed molecular structure analysis of these compounds provides insights into their potential use in material science. Crystal structure and Hirshfeld surface analysis have been performed to explore intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which are crucial for the development of new materials and pharmaceutical compounds (Atioğlu, Bindya, Akkurt, & Chidan Kumar, 2019).
Spectroscopic Properties and Applications
Research into the spectroscopic properties of bromo- and fluoro-substituted phenyl compounds has revealed their potential applications in developing new fluorescent materials and sensors. The study of halogen-substituent effects on the spectroscopic properties of these compounds contributes to the design of materials with desired fluorescence properties for bioimaging and analytical applications (Misawa et al., 2019).
Quantum Chemical Analysis
Quantum chemical analysis of chalcone derivatives, including (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been conducted to investigate their electronic and structural properties. Such studies are essential for understanding the reactivity, stability, and potential applications of these compounds in developing new drugs and materials (Zaini et al., 2018).
Antipathogenic Activity
The synthesis and evaluation of new thiourea derivatives containing bromo- and fluoro-phenyl groups have demonstrated significant antipathogenic activity, indicating their potential as novel antimicrobial agents. Such compounds could be developed further to combat microbial resistance and treat various infectious diseases (Limban, Marutescu, & Chifiriuc, 2011).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The bromophenyl and fluorophenyl groups might help the molecule bind to specific sites on a target protein, while the indole ring could contribute to its overall shape and electronic properties .
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFNO/c1-22(2)12-20-16(21(26)13-22)11-19(14-7-9-15(23)10-8-14)25(20)18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQXEOMOBKQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)
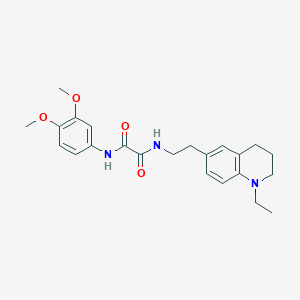
![6-methoxy-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B2513288.png)
![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)
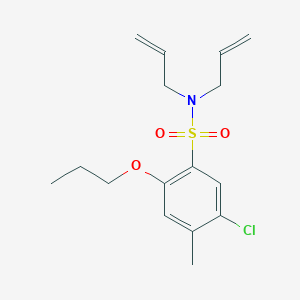
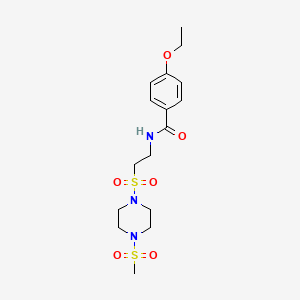
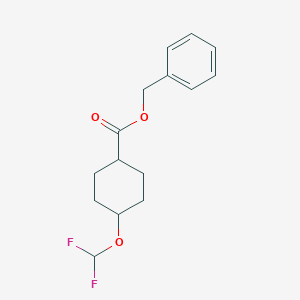
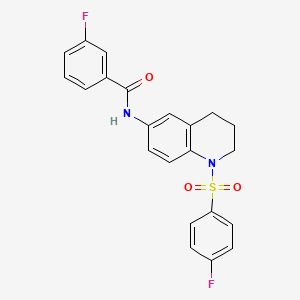
![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)
![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)
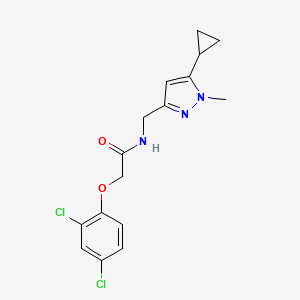

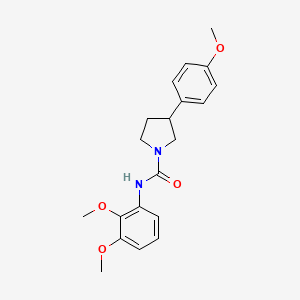
![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)